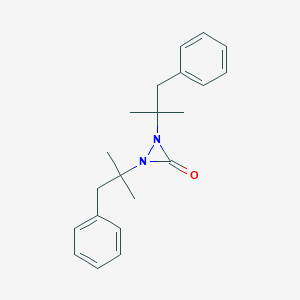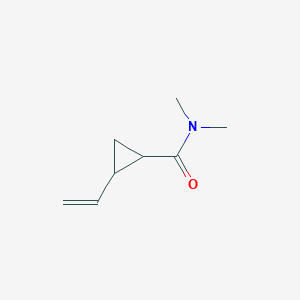
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide, also known as VDC, is a cyclic amide with a vinyl group attached to the cyclopropane ring. It has been synthesized and studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Biochemical And Physiological Effects
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide in lab experiments is its ease of synthesis. However, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide is relatively unstable and can decompose over time, limiting its shelf life.
Future Directions
There are several potential future directions for the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide. One direction is the synthesis of new derivatives of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide with improved stability and activity. Another direction is the study of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a potential treatment for bacterial and fungal infections. Additionally, 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide could be studied as a potential anticancer agent.
Synthesis Methods
The synthesis of 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide involves the reaction of N,N-dimethylcyclopropanecarboxamide with vinyl magnesium bromide. The reaction yields 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide as a colorless liquid with a boiling point of 80-82°C.
Scientific Research Applications
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of new drugs, as a precursor for the synthesis of new materials, and as a ligand for metal catalysts.
properties
CAS RN |
111002-02-9 |
|---|---|
Product Name |
2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-ethenyl-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
RTPFVWHRWXHOIA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC1C=C |
Canonical SMILES |
CN(C)C(=O)C1CC1C=C |
synonyms |
Cyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






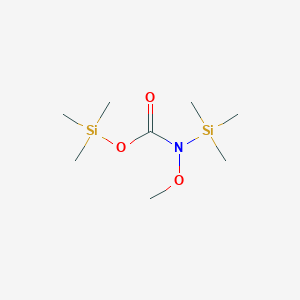

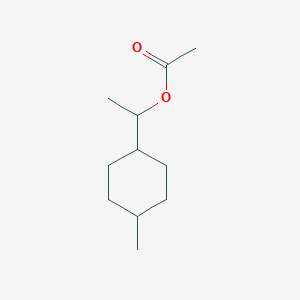
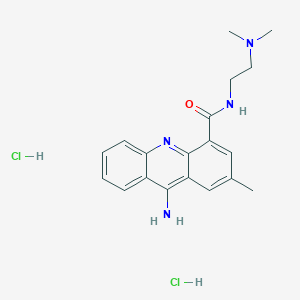

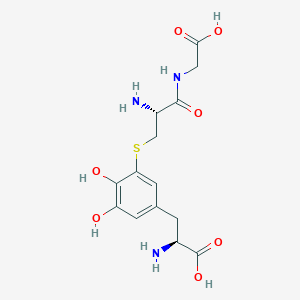

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)


